Comfrey

Descripción

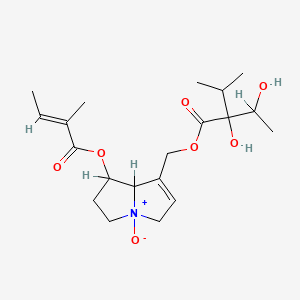

Structure

3D Structure

Propiedades

Número CAS |

72698-57-8 |

|---|---|

Fórmula molecular |

C20H31NO7 |

Peso molecular |

397.5 g/mol |

Nombre IUPAC |

[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+ |

Clave InChI |

MTHHNSCIBYQVSB-AWNIVKPZSA-N |

SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-] |

SMILES isomérico |

C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-] |

SMILES canónico |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Symphytum officinale phytochemical profile analysis

An In-depth Technical Guide to the Phytochemical Profile of Symphytum officinale

Introduction

Symphytum officinale L., commonly known as comfrey, is a perennial herb belonging to the Boraginaceae family with a long history of use in traditional medicine for treating wounds, fractures, and inflammatory conditions.[1][2] Its therapeutic efficacy is attributed to a complex mixture of bioactive compounds.[2] However, the plant also contains hepatotoxic pyrrolizidine alkaloids (PAs), which restricts its internal use and necessitates careful consideration for topical applications.[3] This guide provides a detailed analysis of the phytochemical profile of S. officinale, outlining quantitative data, experimental protocols for analysis, and the molecular pathways through which its key constituents exert their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical composition and pharmacological potential.

Core Phytochemical Composition

The primary bioactive and toxic compounds in Symphytum officinale are well-documented, though their concentrations can vary significantly based on the plant part, age, geographical origin, and extraction method used. The major chemical classes include purine derivatives, phenolic acids, and pyrrolizidine alkaloids.

Quantitative Data Summary

The following tables summarize the quantitative data for the most significant phytochemicals found in Symphytum officinale.

Table 1: Allantoin Content in Symphytum officinale

| Plant Part | Concentration Range | Analytical Method | Reference |

| Root (Commercial) | 15.14–36.46 mg/g DW | HPLC | [4][5] |

| Rhizome | ~7–10 mg/g (0.7-1%) | Not Specified | [6] |

Table 2: Phenolic Compound Content in Symphytum officinale

| Compound | Plant Part / Extract Type | Concentration | Analytical Method | Reference |

| Rosmarinic Acid | Root | 7.1 ± 2.63 mg/g | Not Specified | [7] |

| Rosmarinic Acid | Root | 25.77 ± 17.02 mg/g | Not Specified | [7] |

| Rosmarinic Acid | Root (65% ethanol extract) | 7.557 mg/g extract | HPLC-DAD-QTOF-MS/MS | [8][9] |

| Rosmarinic Acid | Aerial Parts | 4.5 ± 1.5 mg/g | Not Specified | [7] |

| Rosmarinic Acid | Callus Culture Extract | 45.70 µg/mL | HPLC | [10][11] |

| Rosmarinic Acid | Hydro-glycero-alcoholic Extract | 74.77 µg/mL | HPLC-MS | [1] |

| Total Polyphenols | 10% Root in 50% Ethanol | Higher than methanol extracts | Spectrophotometry | [12] |

| m-methoxybenzoic acid | Callus Culture Extract | 30.05 µg/mL | HPLC | [10][11] |

Table 3: Pyrrolizidine Alkaloid (PA) Content in Symphytum officinale

| Alkaloid Group | Plant Part / Product | Concentration Range | Key Alkaloids Identified | Analytical Method | Reference |

| Total PAs | Commercial Products (Root & Leaf) | 0.1 to 400.0 ppm | Lycopsamine, Intermedine, 7-acetylintermedine, 7-acetyllycopsamine, Symphytine | GC, GC/MS | [13][14] |

| PAs and N-oxides | Root | Varies widely | Acetylintermedine, Acetyllycopsamine and their N-oxides | HPLC-MS/MS | [9] |

| PAs and N-oxides | Root | Generally higher than leaves | Echimidine, Lycopsamine, Intermedine, Symphytine and their N-oxides | Not Specified | [2] |

| Lycopsamine | Root (Betaine-urea NADES extract) | 0.018 mg/g | Lycopsamine | HPLC | [15] |

Note: DW = Dry Weight. PA content is highly variable and subject to regional and genetic differences.

Experimental Protocols for Phytochemical Analysis

The accurate identification and quantification of S. officinale's phytochemicals require robust extraction and analytical methodologies. High-resolution techniques are necessary to distinguish between structurally similar compounds, such as PA isomers.[3][16]

General Workflow for Phytochemical Analysis

The typical workflow involves sample preparation, extraction of target compounds, analytical separation and detection, and finally, data analysis.

References

- 1. rombio.unibuc.ro [rombio.unibuc.ro]

- 2. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journalssystem.com [journalssystem.com]

- 5. researchgate.net [researchgate.net]

- 6. Allantoin - Hekserij [eng.hekserij.nl]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. Is this compound root more than toxic pyrrolizidine alkaloids? Salvianolic acids among antioxidant polyphenols in this compound (Symphytum officinale L.) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Determination of pyrrolizidine alkaloids in commercial this compound products (Symphytum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detoxification of this compound (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Assessment of Phytochemical Profiles of this compound (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolizidine Alkaloids in Comfrey Species: An In-depth Technical Guide for Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of pyrrolizidine alkaloids (PAs) in Symphytum (comfrey) species. Due to the known hepatotoxicity of certain PAs, accurate identification and quantification are critical for the safety assessment of this compound-containing products and for drug development programs exploring the therapeutic potential of other this compound constituents. This document details the prevalent PA profiles in various this compound species, outlines rigorous experimental protocols for their analysis, and illustrates the key signaling pathways involved in their toxicity.

Pyrrolizidine Alkaloid Profiles in this compound Species

This compound species, including Symphytum officinale (common this compound), Symphytum asperum (prickly this compound), and their hybrid Symphytum x uplandicum (Russian this compound), are known to contain a variety of pyrrolizidine alkaloids. The concentration and composition of these alkaloids can vary significantly depending on the species, plant part (roots generally containing higher levels than leaves), age of the plant, and growing conditions.[1][2] The major PAs found in this compound are esters of the necine base retronecine.[3]

The presence of PAs, particularly those with an unsaturated necine base, is a significant concern due to their potential for causing hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, and their carcinogenic properties.[4][5] The toxicity of these PAs is primarily mediated through their metabolic activation in the liver.[6]

A summary of the most frequently reported PAs in Symphytum species is presented in Table 1. It is important to note that many of these alkaloids exist as both free bases and N-oxides, with the N-oxide forms often being predominant in the plant.[7]

Table 1: Major Pyrrolizidine Alkaloids Identified in Symphytum Species

| Pyrrolizidine Alkaloid | Chemical Structure Type | Found in S. officinale | Found in S. asperum | Found in S. x uplandicum |

| Lycopsamine | Monoester | Yes | Yes | Yes |

| Intermedine | Monoester | Yes | Yes | Yes |

| 7-Acetyllycopsamine | Monoester | Yes | Yes | Yes |

| 7-Acetylintermedine | Monoester | Yes | Yes | Yes |

| Symphytine | Diester | Yes | Yes | Yes |

| Echimidine | Diester | Conflicting Reports | Yes | Yes |

| Symlandine | Diester | No | No | Yes |

| Uplandicine | Diester | No | No | Yes |

| Heliosupine | Diester | Yes | Yes | No |

| Triangularine | Monoester | No | Yes | No |

| 3'-Acetyllycopsamine | Monoester | No | Yes | No |

Note: The presence and concentration of these alkaloids can be highly variable. This table represents a summary of findings from multiple studies.[1][6][8][9][10][11]

Experimental Protocols for Pyrrolizidine Alkaloid Analysis

Accurate and sensitive analytical methods are essential for the detection and quantification of PAs in this compound. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]

Sample Preparation: Extraction and Cleanup

A robust sample preparation procedure is crucial to ensure the efficient extraction of PAs and the removal of interfering matrix components.

2.1.1. Extraction

-

Grinding: Dry plant material (roots or leaves) is finely ground to a homogenous powder.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent. A common method involves sonication or shaking with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) or an alcohol/water mixture (e.g., methanol:water 50:50, v/v).[15][16] The acidic condition helps to protonate the alkaloids, increasing their solubility in the aqueous phase.

-

Basification and Liquid-Liquid Extraction (for GC-MS): The acidic extract is basified (e.g., with ammonium hydroxide to pH > 9) to convert the PAs to their free base form. The free bases are then extracted into an organic solvent such as chloroform or dichloromethane.[17]

2.1.2. Solid-Phase Extraction (SPE) Cleanup

SPE is a highly effective technique for purifying and concentrating PAs from crude extracts. Cation-exchange cartridges are commonly used.

-

Conditioning: The SPE cartridge (e.g., SCX) is conditioned according to the manufacturer's instructions, typically with methanol followed by acidified water.

-

Loading: The acidic plant extract is loaded onto the cartridge. PAs are retained on the solid phase.

-

Washing: The cartridge is washed with a non-eluting solvent (e.g., water, followed by methanol) to remove interfering compounds.

-

Elution: The PAs are eluted from the cartridge using a basic solvent, typically a mixture of an organic solvent and ammonia (e.g., dichloromethane:methanol:ammonia 85:14:1, v/v/v).[18]

2.1.3. Reduction of PA N-oxides

For analytical methods that are not suitable for the direct analysis of N-oxides (e.g., some GC-MS methods), a reduction step is necessary to convert the N-oxides to their corresponding free base PAs. This is typically achieved by treating the extract with a reducing agent like zinc dust in an acidic solution.[19]

Analytical Methodologies

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

-

Derivatization: PAs are often derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.[20]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the different PAs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 10 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Full scan mode for identification of unknown PAs and Selected Ion Monitoring (SIM) mode for quantification of known PAs to enhance sensitivity and selectivity.[21]

-

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for PA analysis due to its high sensitivity, selectivity, and ability to analyze both free bases and N-oxides directly without derivatization.[13][15]

-

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.[22]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer to improve peak shape and ionization efficiency.[23]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each PA and then monitoring a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes matrix interference and provides excellent sensitivity.[11][24]

-

Signaling Pathways of Pyrrolizidine Alkaloid Toxicity

The hepatotoxicity of unsaturated PAs is a result of their metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4.[10][25][26] This metabolic process is a critical initiating event leading to cellular damage.

Metabolic Activation and Adduct Formation

The metabolic activation of PAs involves the conversion of the parent alkaloid into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (dehydro-PAs) or their hydrolyzed form, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[1][4][27] These electrophilic metabolites can readily react with cellular nucleophiles, including DNA and proteins, to form covalent adducts.[8][12] The formation of these adducts is a key step in the initiation of liver injury and carcinogenesis.[6]

Cellular Responses to PA-Induced Damage

The formation of DNA and protein adducts triggers a cascade of cellular stress responses.

-

Oxidative Stress: The metabolic activation of PAs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress within the hepatocytes.[9] This can damage cellular components, including lipids, proteins, and DNA.

-

DNA Damage Response: The formation of DNA adducts activates DNA damage response pathways, such as the ATM (ataxia telangiectasia mutated) and p53 signaling pathways.[2] These pathways can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.[13]

-

Apoptosis: PAs can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[28]

-

Extrinsic Pathway: Involves the activation of death receptors on the cell surface, leading to the activation of caspase-8.

-

Intrinsic Pathway: Triggered by cellular stress and mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9]

-

Visualizations

The following diagrams illustrate the experimental workflow for PA analysis and the signaling pathway of PA-induced hepatotoxicity.

Caption: Experimental workflow for the extraction and analysis of pyrrolizidine alkaloids from this compound.

Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Conclusion

The identification and quantification of pyrrolizidine alkaloids in Symphytum species are of paramount importance for ensuring the safety of herbal products and for guiding drug development efforts. This technical guide has provided a detailed overview of the PAs present in this compound, comprehensive experimental protocols for their analysis, and an illustration of the molecular mechanisms underlying their toxicity. The use of sensitive and specific analytical techniques, such as LC-MS/MS, is essential for accurate risk assessment. A thorough understanding of the metabolic activation and subsequent cellular damage pathways is crucial for the development of potential strategies to mitigate PA-induced toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, monocrotaline, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-dependent genotoxic potencies of selected pyrrolizidine alkaloids in metabolically competent HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. scispace.com [scispace.com]

- 22. agilent.com [agilent.com]

- 23. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

The Biosynthesis of Allantoin and Rosmarinic Acid in Comfrey (Symphytum officinale): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comfrey (Symphytum officinale L.) is a perennial herb of the Boraginaceae family, long recognized in traditional medicine for its therapeutic properties, particularly in wound healing and reducing inflammation.[1][2] These effects are largely attributed to its key bioactive secondary metabolites: allantoin and rosmarinic acid.[1][3] This technical guide provides an in-depth exploration of the biosynthesis of these two compounds in this compound. It details the enzymatic pathways, presents quantitative data on their accumulation, outlines experimental protocols for their analysis, and discusses the potential of hairy root cultures for their enhanced production. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, phytochemistry, and drug development.

Introduction

Symphytum officinale, commonly known as this compound, has a rich history of medicinal use. Its roots and leaves have been applied topically to treat a variety of ailments, including wounds, sprains, fractures, and inflammatory conditions.[2][4][5] The pharmacological efficacy of this compound preparations is primarily linked to the presence of allantoin and rosmarinic acid.[1][3] Allantoin is a diureide of glyoxylic acid known to stimulate cell proliferation and promote tissue regeneration, while rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, exhibits potent antioxidant and anti-inflammatory activities.[2][4][6]

Despite their therapeutic potential, the use of this compound is often limited by the presence of hepatotoxic pyrrolizidine alkaloids (PAs).[1][7] Consequently, research efforts are increasingly focused on understanding and manipulating the biosynthesis of the beneficial compounds while minimizing the accumulation of toxic PAs. This guide delves into the core biochemical pathways responsible for the production of allantoin and rosmarinic acid in this compound, providing a scientific foundation for future research and development in this area.

Allantoin Biosynthesis

Allantoin in this compound is a product of the purine degradation pathway.[8] This metabolic route serves to catabolize purine nucleotides, leading to the formation of uric acid, which is then further converted to allantoin. The accumulation of allantoin in this compound is thought to be a result of a low capacity for its subsequent enzymatic degradation.[5][8][9]

Biosynthetic Pathway

The biosynthesis of allantoin from purines involves a series of enzymatic steps, beginning with the deamination and oxidation of purine bases to form xanthine. Xanthine is then oxidized to uric acid, which is subsequently converted to allantoin.

References

- 1. tu-dresden.de [tu-dresden.de]

- 2. METABOLISM, GENOTOXICITY, AND CARCINOGENICITY OF this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalssystem.com [journalssystem.com]

- 4. Comparative Assessment of Phytochemical Profiles of this compound (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalssystem.com [journalssystem.com]

- 6. Detoxification of this compound (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of Pyrrolizidine Alkaloid Levels in this compound (Symphytum officinale) Hairy Roots by RNAi Silencing of Homospermidine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dual Face of Comfrey: A Scientific Review of Its Millennial Reign in Traditional Medicine

For millennia, comfrey (Symphytum officinale L.) has been a cornerstone of traditional medicine, lauded for its remarkable wound-healing and anti-inflammatory properties. This in-depth technical guide provides a comprehensive scientific review of the historical and modern applications of this compound, delving into its bioactive constituents, mechanisms of action, and the clinical evidence that both supports its traditional use and highlights its potential toxicity.

A Legacy Etched in History: Traditional Applications of this compound

The medicinal use of this compound dates back to ancient Greece and Rome, with historical records detailing its application for a wide array of ailments.[1][2][3] Its very name, Symphytum, is derived from the Greek word "symphyo," meaning "to unite," a testament to its long-held reputation for mending tissues.[3] Traditional healers predominantly utilized this compound for:

-

Wound Healing and Tissue Repair: Poultices and salves made from this compound leaves and roots were applied topically to accelerate the healing of cuts, burns, sores, and bruises.[4][5] Its ability to promote cell proliferation was a key factor in this application.[1]

-

Bone Fractures and Musculoskeletal Injuries: Known colloquially as "knitbone" and "boneset," this compound was famously used to treat broken bones, sprains, and ligament damage.[5][6] The crushed root, when applied as a cast, was believed to aid in the knitting of bone fractures.

-

Anti-inflammatory Effects: this compound preparations were used to alleviate pain and swelling associated with arthritis, rheumatism, and other inflammatory conditions.[3][7]

-

Internal Ailments: In various traditional systems, this compound was ingested as a tea or tincture to address conditions such as internal bleeding, digestive problems, and respiratory illnesses.[2][4] However, this practice is now strongly discouraged due to the risk of liver damage.[6]

The Science Behind the Folklore: Bioactive Compounds and Mechanisms of Action

Modern scientific investigation has identified several key bioactive compounds that underpin this compound's therapeutic effects, as well as those responsible for its toxicity.

The Virtuous Components: Allantoin and Rosmarinic Acid

-

Allantoin: This compound is a potent cell-proliferant and is considered the primary driver of this compound's wound-healing capabilities.[6][8][9] It stimulates the growth of new tissue and helps to reduce inflammation.[8]

-

Rosmarinic Acid: Possessing significant anti-inflammatory and antioxidant properties, rosmarinic acid contributes to this compound's effectiveness in treating inflammatory conditions.[2][6]

The Perilous Side: Pyrrolizidine Alkaloids (PAs)

This compound contains pyrrolizidine alkaloids (PAs), which are known to be hepatotoxic (damaging to the liver).[10][11] These compounds can cause serious liver problems, including veno-occlusive disease, when ingested.[10][11] This has led to restrictions on the internal use of this compound in many countries, including the United States.

Clinical Evidence: A Modern Validation of Topical Use

Numerous clinical trials have been conducted to evaluate the efficacy and safety of topical this compound preparations for various musculoskeletal conditions. The results of these studies provide strong evidence supporting its traditional use for pain and inflammation.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials on the topical application of this compound extract.

Table 1: Efficacy of this compound Root Extract Ointment in Acute Back Pain

| Parameter | This compound Extract Group | Placebo Group | p-value | Reference |

| Number of Patients | 60 | 60 | [5][7][8][12][13][14] | |

| Treatment Duration | 5 days | 5 days | [5][7][8][12][13][14] | |

| Application Frequency | 3 times daily (4g per application) | 3 times daily | [5][7][8][12][13][14] | |

| Pain Reduction (VAS on active movement) | ~95.2% | ~37.8% | <0.001 | [5][7][8][12][13][14] |

| Pain Reduction after 1 hour (VAS) | ~33.0% | ~12.0% | [5] |

Table 2: Efficacy of this compound Root Extract Ointment in Painful Osteoarthritis of the Knee

| Parameter | This compound Extract Group | Placebo Group | p-value | Reference |

| Number of Patients | 110 | 110 | [4][12] | |

| Treatment Duration | 3 weeks | 3 weeks | [4][12] | |

| Application Frequency | 3 times daily (2g per application) | 3 times daily | [4][12] | |

| Reduction in VAS Total Score | 54.7% | 10.7% | <0.001 | [4] |

| Reduction in WOMAC Total Score | 58.0% | 14.1% | <0.001 | [4] |

Table 3: Efficacy of this compound Root Extract Ointment in Acute Ankle Sprains

| Parameter | This compound Extract Group | Placebo Group | p-value | Reference |

| Number of Patients | 80 | 60 | [15] | |

| Treatment Duration | 8 days | 8 days | [9][16][17] | |

| Application Frequency | 4 times daily | 4 times daily | [9][16] | |

| Reduction in Pressure Pain (kp/cm²) | 2.44 | 0.95 | <0.05 | [15] |

| Reduction in Swelling | Significantly greater than placebo | <0.0001 | [9][15][16] | |

| Improvement in Ankle Mobility | Significantly greater than placebo | <0.0116 | [9][15] |

Table 4: Comparison of this compound Root Extract Ointment and Diclofenac Gel in Acute Ankle Sprains

| Parameter | This compound Extract Group | Diclofenac Gel Group | Outcome | Reference |

| Number of Patients | 82 | 82 | [18][19] | |

| Treatment Duration | 7 days | 7 days | [18][19] | |

| Application Frequency | 4 times daily | 4 times daily | [18][19] | |

| Pain Reduction (Tenderness AUC) | Superior to Diclofenac | Statistically significant superiority | [19] | |

| Swelling Reduction | Superior to Diclofenac | [19] |

Experimental Protocols of Key Clinical Trials

While full, replicable protocols are proprietary, the methodologies of key clinical trials can be summarized as follows:

Double-Blind, Randomized, Placebo-Controlled Trial in Acute Back Pain (Giannetti et al., 2010)

-

Objective: To demonstrate the superiority of this compound root extract ointment over a placebo in patients with acute upper or lower back pain.[5][7][8]

-

Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial conducted over 5 days.[5][7][8][20]

-

Participants: 120 patients with acute upper or lower back pain.[5][7][8][12][13][14]

-

Intervention: Patients applied 4g of either this compound root extract ointment or a placebo ointment three times daily.[5][7][8][12][13][14]

-

Primary Outcome Measure: The area under the curve (AUC) of the Visual Analogue Scale (VAS) for pain on active standardized movement.[5][7][8]

-

Secondary Outcome Measures: Back pain at rest (VAS), pressure algometry, global assessment of efficacy, consumption of rescue medication, and the Oswestry Disability Index.[5][7]

Double-Blind, Randomized, Placebo-Controlled Trial in Painful Osteoarthritis of the Knee (Grube et al., 2007)

-

Objective: To investigate the efficacy of a this compound root extract ointment in patients with painful osteoarthritis of the knee.[4]

-

Study Design: A bicenter, randomized, double-blind, placebo-controlled clinical trial over a 3-week period.[4]

-

Participants: 220 patients with painful osteoarthritis of the knee, meeting the criteria of the American College of Rheumatology.[4][17][20]

-

Intervention: Patients applied 2g of either this compound root extract ointment or a placebo cream three times daily.[4][17][20]

-

Primary Outcome Measure: The VAS sum score for pain at rest and on movement.[4][17][20]

-

Secondary Outcome Measure: The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score.[4][17][20]

Double-Blind, Randomized, Placebo-Controlled Trial in Acute Ankle Sprains (Koll et al., 2004)

-

Objective: To determine the efficacy and safety of a this compound root extract ointment in patients with acute ankle sprains.[15]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, group comparison study over 8 days.[9][16][17]

-

Participants: 142 patients with unilateral acute ankle sprains that occurred within the previous 6 hours.[17]

-

Intervention: Patients applied approximately 2g of either this compound extract ointment or a placebo four times daily.[9][15][16]

-

Primary Outcome Measure: Tonometrically recorded pressure pain.[9][15][16]

-

Secondary Outcome Measures: Swelling (figure-of-eight method), subjective pain assessment (VAS), and ankle mobility (neutral-zero method).[9][15][16][18][19]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Rosmarinic Acid

Rosmarinic acid, a key anti-inflammatory component of this compound, exerts its effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response.

Caption: Anti-inflammatory action of Rosmarinic Acid via MAPK and NF-κB inhibition.

Metabolic Activation of Pyrrolizidine Alkaloids (PAs)

The hepatotoxicity of this compound's PAs is a result of their metabolic activation by cytochrome P450 enzymes in the liver.

Caption: Metabolic activation of Pyrrolizidine Alkaloids leading to hepatotoxicity.

Experimental Workflow for Allantoin-Induced Wound Healing Assay

The wound-healing properties of allantoin are often studied using in vivo models, such as the one described below.

Caption: Experimental workflow for assessing allantoin's wound-healing efficacy.

Conclusion: A Balanced Perspective

This compound's enduring legacy in traditional medicine is now substantially supported by modern scientific evidence, particularly for its topical application in treating musculoskeletal pain and inflammation. The potent wound-healing and anti-inflammatory properties, driven by compounds like allantoin and rosmarinic acid, are well-documented. However, the presence of hepatotoxic pyrrolizidine alkaloids necessitates a cautious approach. The internal use of this compound is strongly contraindicated, and topical application should be restricted to intact skin to minimize systemic absorption of PAs. For researchers and drug development professionals, this compound presents a fascinating duality: a source of promising therapeutic compounds for topical formulations, yet a stark reminder of the importance of rigorous toxicological assessment in the development of botanical medicines. Future research should focus on developing PA-free extracts and further elucidating the precise molecular mechanisms of its beneficial components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of a this compound root (Symphyti offic. radix) extract ointment in the treatment of patients with painful osteoarthritis of the knee: results of a double-blind, randomised, bicenter, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bjsm.bmj.com [bjsm.bmj.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Efficacy and safety of this compound root extract ointment in the treatment of acute upper or lower back pain: results of a double-blind, randomised, placebo controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and tolerance of a this compound root extract (Extr. Rad. Symphyti) in the treatment of ankle distorsions: results of a multicenter, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound root extract – indications and patient profiles: findings from an expert round table discussion - MedCrave online [medcraveonline.com]

- 13. ahha.org [ahha.org]

- 14. researchgate.net [researchgate.net]

- 15. ABC Herbalgram Website [herbalgram.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. This compound: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy of a this compound root extract ointment in comparison to a diclofenac gel in the treatment of ankle distortions: results of an observer-blind, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound extract ointment in comparison to diclofenac gel in the treatment of acute unilateral ankle sprains (distortions) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound root: from tradition to modern clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Chemical Composition of Comfrey (Symphytum officinale L.) Root and Leaf: A Technical Guide

Issued: December 14, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Symphytum officinale L., commonly known as comfrey, has a long history in traditional medicine for treating a variety of ailments, including musculoskeletal disorders, inflammation, and wounds. However, its use, particularly for internal consumption, is restricted due to the presence of hepatotoxic pyrrolizidine alkaloids (PAs). The chemical profile of this compound varies significantly between its anatomical parts, primarily the root and the leaf. This technical guide provides an in-depth comparative analysis of the chemical composition of this compound root versus leaf, focusing on the quantitative differences in key bioactive and toxic compounds. We present summarized data in structured tables, detail the experimental protocols for quantification, and provide visual workflows for major analytical processes to aid in research and development.

Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are the primary compounds of concern in this compound due to their potential for hepatotoxicity. They exist as free alkaloids and their corresponding N-oxides. The concentration of these alkaloids is a critical differentiating factor between the root and the leaf.

Quantitative Data: PA Concentration

Numerous studies have consistently demonstrated that this compound roots contain substantially higher concentrations of PAs and exhibit a wider variation in their PA profile compared to the leaves.[1][2][3] The leaves not only contain lower total amounts but also show a more stable and consistent PA composition.[1][2] The total PA content in dried roots can range from 0.25% to over 0.8%, while in dried leaves, it is significantly lower, typically between 0.02% and 0.18%.[1][4]

| Compound Group | Plant Part | Concentration Range (% of dry weight) | Key Alkaloids Identified | Reference |

| Pyrrolizidine Alkaloids (PAs) & N-oxides | Root | 0.25 - 0.83% | Intermedine, Lycopsamine, Symphytine, Echimidine, and their N-oxides.[1][4][5] | [1][4] |

| Leaf | 0.0015 - 0.18% | Intermedine, Lycopsamine, and their N-oxides (main components).[1][4] | [1][4] |

Table 1: Comparative summary of total Pyrrolizidine Alkaloid (PA) content in this compound root and leaf.

A detailed quantitative analysis via HPLC-MS/MS reveals the specific concentrations of major PAs, highlighting the stark contrast between root and leaf material.[2] For instance, the content of lycopsamine and intermedine can be four times lower in the leaves than in the roots, with acetylated derivatives being up to 11 times lower.[1]

Experimental Protocol: Quantification of PAs by HPLC-MS/MS

The following protocol is a synthesized methodology for the qualitative and quantitative analysis of PAs in this compound, based on established research.[1][3]

1.2.1 Sample Preparation and Extraction:

-

Grinding: Dry plant material (root or leaf) is finely ground to a homogenous powder.

-

Extraction: A sample of the powdered material (e.g., 200 mg) is extracted with an appropriate solvent, typically methanol or a methanol-water mixture.[1][6] Extraction is often facilitated by ultrasonication for a defined period (e.g., 30 minutes) at room temperature.

-

Centrifugation: The resulting extract is centrifuged at high speed (e.g., 6,000 rpm for 10 minutes) to pellet solid plant material.

-

Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

1.2.2 Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, Gemini C18) is commonly used for separation.[1]

-

Mobile Phase: A gradient elution is typically employed, consisting of (A) an aqueous solution with a modifier like formic acid (e.g., 0.1% formic acid in water) and (B) an organic solvent like acetonitrile or methanol with the same modifier.

-

Column Temperature: Maintained at a controlled temperature, for instance, 25 °C, to ensure separation of isomers.[1]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

1.2.3 Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific PAs.[1][3] Precursor-to-product ion transitions specific to each targeted PA and its N-oxide are monitored.

Visualization: PA Analysis Workflow

Caption: Workflow for Pyrrolizidine Alkaloid (PA) analysis.

Allantoin

Allantoin is a key bioactive compound in this compound, recognized for its wound-healing and cell-proliferating properties. Its concentration differs significantly between the root and leaf.

Quantitative Data: Allantoin Concentration

The root is the primary source of allantoin in the this compound plant.[7][8] While allantoin is present in the leaves, its concentration is markedly lower.

| Compound | Plant Part | Concentration Range (mg/g of dry weight) | Reference |

| Allantoin | Root | 7.0 - 47.0 (typically 15.14 - 36.46) | [7][8][9][10] |

| Leaf | ~0.31 | [11] |

Table 2: Comparative summary of allantoin content in this compound root and leaf.

Experimental Protocol: Quantification of Allantoin by HPLC

The following protocol outlines a common HPLC-UV method for quantifying allantoin in this compound extracts.[7][8][9]

2.2.1 Sample Preparation and Extraction:

-

Grinding: Dry plant material is ground into a fine powder.

-

Extraction: A sample (e.g., 200 mg) is extracted with distilled water, often in an ultrasonic bath for 30 minutes at room temperature.[7]

-

Centrifugation: The extract is centrifuged (e.g., 6,000 rpm for 10 minutes).

-

Filtration: The supernatant is passed through a 0.45 µm or smaller filter before analysis.

2.2.2 Chromatographic Conditions:

-

System: HPLC system with a UV-VIS or Photodiode Array (PDA) detector.

-

Column: A column suitable for polar compounds, such as a Rezex RPM-Organic Acid Aminex HPX-87H column or a HILIC Luna NH2 column.[8][9]

-

Mobile Phase: An isocratic elution is common. For an Aminex column, dilute sulfuric acid (e.g., 0.005 N) is used.[8] For a HILIC column, a mixture of acetonitrile and water (e.g., 80:20 v/v) is effective.[9]

-

Column Temperature: Maintained at a specific temperature, for example, 40 °C.[8]

-

Flow Rate: Typically set to 0.6 mL/min.[8]

-

Detection: UV detection is performed at a low wavelength, typically 190 nm or 195 nm, where allantoin absorbs.[8][9]

-

Quantification: Achieved by comparing the peak area of the sample to a calibration curve prepared from an allantoin standard.

Visualization: Allantoin Analysis Workflow

Caption: Workflow for Allantoin analysis by HPLC-UV.

Phenolic Compounds (Rosmarinic Acid)

Phenolic compounds, particularly rosmarinic acid, contribute to the anti-inflammatory and antioxidant properties of this compound. The distribution of these compounds also varies between the root and leaf.

Quantitative Data: Phenolic Compound Concentration

While both parts contain phenolic acids, the leaves and shoots are generally considered to be the richest sources of rosmarinic acid.[12][13] However, extraction efficiency is highly dependent on the solvent and method used.

| Compound | Plant Part | Concentration (mg/g of extract/dry weight) | Extraction Method/Solvent | Reference |

| Rosmarinic Acid | Root | 7.56 mg/g (extract) | 65% Ethanol | [14][15] |

| Leaf | 1.93 mg/g (dry weight) | Betaine-urea-based NADES | [13] | |

| Total Phenols | Root | Higher than leaf with SWE | Subcritical Water Extraction (SWE) | [16] |

| Total Flavonoids | Root | Higher than leaf with SWE | Subcritical Water Extraction (SWE) | [16] |

Table 3: Comparative data on rosmarinic acid and total phenolic/flavonoid content in this compound root and leaf.

Experimental Protocol: Quantification of Rosmarinic Acid by HPLC

The following protocol details a method for quantifying rosmarinic acid.[12]

3.2.1 Sample Preparation and Extraction:

-

Grinding: Dry plant material is milled to a fine powder.

-

Extraction: Extraction is performed with a suitable solvent, such as aqueous ethanol, methanol, or a Natural Deep Eutectic Solvent (NADES), often using methods like maceration or ultrasonication to improve yield.[12][15]

-

Filtration: The resulting extract is filtered before HPLC analysis.

3.2.2 Chromatographic Conditions:

-

System: HPLC with a Diode-Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).[12]

-

Mobile Phase: A common mobile phase involves a gradient or isocratic elution with (A) acidified water (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile.[12]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Rosmarinic acid is detected at its UV absorption maximum, around 330 nm.[12]

-

Quantification: Performed using a calibration curve generated from a rosmarinic acid standard.

Visualization: Rosmarinic Acid Analysis Workflow

References

- 1. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of this compound Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of this compound Roots and Leaves from Polish Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Pyrrolizidine Alkaloids: Research [nantahala-farm.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of pyrrolizidine alkaloids in this compound by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalssystem.com [journalssystem.com]

- 8. journalssystem.com [journalssystem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Detoxification of this compound (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties [frontiersin.org]

- 13. Detoxification of this compound (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unraveling the Anti-Inflammatory Mechanisms of Comfrey: A Molecular Perspective

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory properties of comfrey (Symphytum officinale L.). For centuries, this compound has been a staple in traditional medicine for treating inflammatory conditions, and modern scientific research is now elucidating the complex cellular and molecular pathways responsible for its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key bioactive compounds in this compound, their molecular targets, and the signaling cascades they modulate.

Core Molecular Mechanisms of Action

The anti-inflammatory activity of this compound is primarily attributed to its rich composition of bioactive molecules, most notably rosmarinic acid and allantoin, alongside other phenolic compounds. These constituents work synergistically to modulate the inflammatory response through several key pathways. The central mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory process.

This compound extracts and their active components have been shown to interfere with multiple steps of NF-κB activation. This includes dampening the activation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitory protein IκBα.[1][2][[“]] By stabilizing IκBα, the translocation of the p65 subunit of NF-κB into the nucleus is inhibited, a crucial step for the transcription of a wide array of pro-inflammatory genes.[4][5]

The downstream consequences of NF-κB inhibition are significant and include the reduced expression of:

-

Pro-inflammatory Cytokines: this compound and its constituents significantly suppress the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[6][7][8]

-

Adhesion Molecules: The expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) is downregulated, which is critical for the recruitment of immune cells to the site of inflammation.[1][4]

-

Inflammatory Enzymes: this compound selectively inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][9][10][11]

Rosmarinic acid, a major phenolic compound in this compound, is a significant contributor to these anti-inflammatory effects, with studies demonstrating its ability to directly inhibit key components of the NF-κB pathway.[4][5][12][13] Allantoin, while primarily known for its wound-healing properties through the stimulation of cell proliferation and tissue regeneration, also contributes to the anti-inflammatory profile by modulating the inflammatory response and reducing the production of pro-inflammatory cytokines like TNF-α.[7][8][14]

It is important to note that this compound also contains pyrrolizidine alkaloids, which can be hepatotoxic if ingested.[15][16] Therefore, the use of this compound in modern medicine is typically restricted to topical applications, where the absorption of these toxic compounds is minimal.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, demonstrating the dose-dependent anti-inflammatory effects of this compound extracts and its primary active constituents.

| This compound Extract | Assay | Target | Cell Type | Concentration | Effect | Citation |

| Hydroalcoholic Root Extract (RE) | Real-Time PCR | E-selectin mRNA | HUVEC | 166 µg/mL | ~50% inhibition | [9] |

| Mucilage-depleted Fraction (OP) | Real-Time PCR | E-selectin mRNA | HUVEC | 20 µg/mL | ~70% inhibition | [9] |

| Mucilage-depleted Fraction (OP) | NF-κB Reporter Assay | NF-κB Activity | HUVEC | 10-20 µg/mL | Dose-dependent inhibition | [2][9] |

| Mucilage-depleted Fraction (OP) | Western Blot | COX-2 Protein | HUVEC | 20 µg/mL | Reduction in IL-1β induced expression | [9] |

| Root Culture Extract | ELISA | E-selectin Protein | HUVEC | 10 µg/mL | ~60% inhibition | [10] |

| Root Culture Extract | ELISA | E-selectin Protein | HUVEC | 20 µg/mL | ~75% inhibition | [10] |

| Rosmarinic Acid | Assay | Target | Cell Type | IC50 / Concentration | Effect | Citation |

| Rosmarinic Acid | NF-κB Luciferase Reporter | NF-κB Activation | NIH3T3 | 10.9 ± 1.6 µM | IC50 | [4] |

| Rosmarinic Acid | NF-κB Luciferase Reporter | NF-κB Activation | Human Dermal Fibroblasts | 9.5 ± 1.5 µM | IC50 | [4] |

| Rosmarinic Acid | ELISA | CCL11 Protein Expression | Human Dermal Fibroblasts | 9.1 ± 1.5 µM | IC50 | [4] |

| Rosmarinic Acid | ELISA | sVCAM-1 Expression | Human Dermal Fibroblasts | 14.6 ± 2.4 µM | IC50 | [4] |

| Rosmarinic Acid | ELISA | sICAM-1 Expression | Human Dermal Fibroblasts | 15.8 ± 1.6 µM | IC50 | [4] |

| Rosmarinic Acid | Western Blot | NF-κB p65 Nuclear Translocation | HCT116 & HT29 cells | 25-50 µM | Dose-dependent suppression | [5] |

| Rosmarinic Acid | CCK-8 Assay | Cell Viability | Colorectal Cancer Cell Lines | 100-200 µg/mL | IC50 at 24 hours | [17][18] |

| Allantoin | Assay | Target | Cell Type | Concentration | Effect | Citation |

| Allantoin | Albumin Denaturation Assay | Protein Denaturation | - | 0.25 - 2 mg/mL | 78.78 ± 1.83% to 87.20 ± 2.11% inhibition | [14] |

| Allantoin | ELISA | TNF-α Production | THP-1 Macrophages | 0% - 0.05% | Significant dose-dependent decrease | [8] |

| Allantoin | ELISA | TNF-α, IL-8, MCP-1 Secretion | RBL-2H3 cells | 30-60 µM | Dose-dependent reduction | [6][7] |

Visualizing the Molecular Pathways and Experimental Workflows

To further clarify the intricate molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assessment.

Caption: Logical Relationship of this compound's Components and Mechanisms.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

NF-κB Luciferase Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound extract or its active compounds on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

Human endothelial cells (e.g., HUVEC) or other suitable cell lines are cultured in appropriate media.

-

Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase or GFP) for normalization of transfection efficiency.

-

-

Treatment:

-

After 24-48 hours of transfection, cells are pre-treated with various concentrations of this compound extract, rosmarinic acid, or vehicle control for a specified period (e.g., 1-2 hours).

-

Subsequently, cells are stimulated with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 5 ng/mL) to activate the NF-κB pathway.

-

-

Luciferase Assay:

-

Following stimulation (typically 6-24 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

-

The firefly luciferase activity is normalized to the control (Renilla or GFP) to account for variations in cell number and transfection efficiency.

-

-

Data Analysis:

-

The results are expressed as relative luciferase units (RLU) or fold induction over the unstimulated control.

-

The percentage of inhibition by the test compound is calculated relative to the stimulated control.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Western Blot Analysis for COX-2 and Phospho-p65

Objective: To determine the effect of this compound on the protein expression of COX-2 and the phosphorylation status of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Cells are cultured and treated with this compound extract or active compounds and inflammatory stimuli as described for the luciferase assay.

-

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for COX-2, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

The expression of the target proteins is normalized to the loading control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Cells are cultured and treated as described in the previous protocols.

-

-

Supernatant Collection:

-

At the end of the treatment period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

-

ELISA Procedure:

-

A sandwich ELISA kit specific for the cytokine of interest is used.

-

The wells of a 96-well plate are pre-coated with a capture antibody specific for the target cytokine.

-

Standards of known cytokine concentrations and the collected supernatants are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.

-

This technical guide provides a solid foundation for understanding the molecular basis of this compound's anti-inflammatory properties. The detailed data and protocols presented herein are intended to facilitate further research and development in the field of natural product-based anti-inflammatory therapies.

References

- 1. A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosmarinic acid represses colitis-associated colon cancer: A pivotal involvement of the TLR4-mediated NF-κB-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Allantoin on Periodontal Tissue Cells IADR Abstract Archives [iadr.abstractarchives.com]

- 9. A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. Rosmarinic acid sensitizes cell death through suppression of TNF-alpha-induced NF-kappaB activation and ROS generation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Detoxification of this compound (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties [frontiersin.org]

- 16. Detoxification of this compound (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural compound rosmarinic acid displays anti-tumor activity in colorectal cancer cells by suppressing nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Minor Compounds in Comfrey Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comfrey (Symphytum officinale L.) has a long history in traditional medicine, primarily recognized for its wound healing and anti-inflammatory properties. While the therapeutic effects of this compound have often been attributed to major compounds like allantoin and its mucilage content, a growing body of research highlights the significant contribution of its minor constituents. This technical guide provides an in-depth analysis of the biological activities of these lesser-known compounds, offering valuable insights for researchers and professionals in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a comprehensive understanding of the therapeutic potential harbored within this compound's minor chemical arsenal.

Minor Compounds and Their Biological Activities

Beyond allantoin, this compound extract is a rich source of various minor compounds, primarily phenolic acids, triterpene saponins, and tannins, which exhibit a range of biological effects.

Phenolic Compounds

Phenolic compounds are a major class of secondary metabolites in this compound that significantly contribute to its bioactivity.

-

Rosmarinic Acid: This caffeic acid ester is a prominent phenolic compound in this compound.[1][2] It is well-documented for its potent antioxidant and anti-inflammatory properties.[2][3] In vitro and in vivo studies have demonstrated its ability to scavenge free radicals and modulate inflammatory pathways.[2][4]

-

Salvianolic Acids: These are dimers, trimers, and tetramers of caffeic acid.[5] Salvianolic acids A, B, and C have been identified in this compound root and are recognized for their significant antioxidant activity.[6]

-

Other Phenolic Acids: this compound also contains other phenolic acids such as caffeic acid, chlorogenic acid, p-coumaric acid, and neochlorogenic acid, which contribute to the overall antioxidant and anti-inflammatory capacity of the extract.[7][8]

Triterpene Saponins

This compound contains triterpenoid saponins, which are glycosides of triterpene aglycones.[9] While less studied than phenolic acids, saponins are known to possess anti-inflammatory and antimicrobial properties.[10]

Tannins

Tannins are polyphenolic compounds that contribute to the astringent properties of this compound.[9] They can aid in wound healing by creating a protective layer over damaged tissue.[11]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of minor compounds and extracts from this compound.

Table 1: Antioxidant Activity of this compound Extracts

| Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |

| This compound Water Extract | DPPH Radical Scavenging | 69.30 | [12] |

| This compound Ethanol Extract | DPPH Radical Scavenging | 46.20 | [12] |

| This compound Water Extract | ABTS Radical Scavenging | 77.00 | [12] |

| This compound Ethanol Extract | ABTS Radical Scavenging | 69.30 | [12] |

| This compound Leaf Ethanol Extract | DPPH Radical Scavenging | 39.97 | [13] |

Table 2: Antimicrobial Activity of this compound-Related Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Caffeic Acid | Staphylococcus aureus (MRSA and MSSA) | 256 - 1024 | [14] |

| Poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDHPGA) Analogue | Staphylococcus aureus ATCC 25923 | 100 | [15] |

| Poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDHPGA) Analogue | Escherichia coli ATCC 25922 | 100 | [15] |

Table 3: Cell Proliferation and Viability Effects of this compound Root Extract

| Cell Line | Treatment | Concentration (µg/mL) | Effect | Reference |

| L929 (Fibroblast) | Aqueous Extract | > 40 | Stimulatory | [16] |

| MDCK (Epithelial) | Aqueous Extract | > 40 | Inhibitory | [16] |

| HUVEC | This compound Root Extract | 100, 130, 200 | Inhibition of IL-1 induced E-selectin promoter activity | [17] |

Table 4: In Vivo Wound Healing Effects of this compound Leaf Extract

| Formulation | Concentration | Effect on Collagen Deposition | Effect on Inflammatory Infiltrate | Reference |

| O/W Emulsion | 8% | 240% increase | 46% reduction | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's minor compounds.

Determination of Antioxidant Activity

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[19]

-

Sample Preparation: Dissolve the this compound extract in methanol at various concentrations.

-

Reaction: Add a specific volume of the sample solution to a defined volume of the DPPH solution. A common ratio is 5 µL of sample to 3.995 mL of DPPH solution.[20]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined.[21]

This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[20]

Procedure:

-

Preparation of ABTS•+ Solution: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[20]

-

Dilution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[20]

-

Reaction: Add a small volume of the this compound extract (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[20]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes).[20]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using a similar formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20]

Determination of Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial dilution of the this compound extract or isolated compound in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth).[15]

Cell-Based Assays

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Procedure:

-

Cell Seeding: Seed cells (e.g., L929 fibroblasts or MDCK epithelial cells) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well for proliferation, 2 x 10⁴ cells/well for viability) and allow them to adhere overnight.[22]

-

Treatment: Treat the cells with various concentrations of the this compound extract or compound for a specific duration (e.g., 24 hours for viability, 72 hours for proliferation).[22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay measures the activity of the NF-κB transcription factor in response to a stimulus.[17]

Procedure:

-

Cell Transfection: Transfect cells (e.g., Human Umbilical Vein Endothelial Cells - HUVEC) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter (e.g., 5xNF-κB-Luc) and a control plasmid for normalization (e.g., EGFP).[23]

-

Treatment: Pre-incubate the transfected cells with different concentrations of the this compound extract for a defined period (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Interleukin-1 (IL-1).[17]

-

Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 16 hours).[17]

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. Normalize the luciferase activity to the expression of the control plasmid.[23]

Chromatographic Analysis

HPLC is a powerful technique for the separation, identification, and quantification of phenolic compounds in this compound extracts.[7]

Typical HPLC-DAD-QTOF-MS/MS System:

-

Column: A reversed-phase column, such as an Agilent TC-C18 column (5 µm, 4.6×250 mm), is commonly used.[7]

-

Mobile Phase: A gradient elution with two solvents is typically employed. For example, Solvent A: 0.5% acetic acid in water, and Solvent B: 100% acetonitrile.[7]

-

Flow Rate: A typical flow rate is 0.8 mL/min.[7]

-

Detection:

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound's minor compounds.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 3. Anti-inflammatory effect of rosmarinic acid and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. congressinfo.net [congressinfo.net]

- 6. Frontiers | Signaling pathways in cutaneous wound healing [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.rta.lv [journals.rta.lv]

- 9. Comparative Assessment of Phytochemical Profiles of this compound (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wound repair and regeneration: Mechanisms, signaling, and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and wound healing effects of this compound (Symphytum officinale) [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Enzymatic Synthesis and Antimicrobial Activity of Oligomer Analogues of Medicinal Biopolymers from this compound and Other Species of the Boraginaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Study of the Biological Activity of Allantoin and Aqueous Extract of the this compound Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo wound healing effects of Symphytum officinale L. leaves extract in different topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 22. 2024.sci-hub.se [2024.sci-hub.se]

- 23. researchgate.net [researchgate.net]

Pharmacological Screening of Novel Comfrey Cultivars: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comfrey (Symphytum spp.) has a long history in traditional medicine for its remarkable anti-inflammatory and wound-healing properties. Modern pharmacological research has substantiated these uses, attributing the plant's efficacy primarily to constituents like allantoin and rosmarinic acid. However, the presence of hepatotoxic pyrrolizidine alkaloids (PAs) has historically limited its therapeutic applications. The development of novel this compound cultivars with optimized phytochemical profiles—maximizing therapeutic compounds while minimizing toxic alkaloids—presents a significant opportunity for creating safer and more effective phytopharmaceuticals. This guide provides a comprehensive framework for the pharmacological screening of such novel cultivars, detailing essential experimental protocols and data interpretation strategies.

Phytochemical Analysis

The initial and most critical step in screening novel this compound cultivars is a thorough phytochemical analysis. This involves the extraction, identification, and quantification of key bioactive and toxic compounds.

Key Compounds for Analysis

-

Therapeutic Compounds:

-

Toxic Compounds:

Experimental Protocols

Protocol 1: Extraction of Phytochemicals for Analysis

-

Sample Preparation: Harvest and separate different plant parts (roots, leaves). Young leaves and roots tend to have higher concentrations of both PAs and allantoin.[5] Dry the plant material to a constant weight.

-

Maceration for Polar and Semi-Polar Compounds (Allantoin, Rosmarinic Acid):

-

Grind the dried plant material into a fine powder.

-

Extract the powder with an appropriate solvent. Aqueous methanol or ethanol (e.g., 85% ethanol) has been shown to be efficient for recovering phenolic compounds.[6][7]

-

Perform the extraction at a controlled temperature (e.g., 63°C for pressurized liquid extraction) to enhance efficiency.[6]

-

Filter the extract and concentrate it under reduced pressure.

-

-

Extraction of Pyrrolizidine Alkaloids:

-

Follow a similar grinding and extraction procedure as above. Methanol:water (50:50) has been used effectively for PA extraction.

-

The extract can be further purified using solid-phase extraction (SPE) to concentrate the alkaloids.

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

-

Quantification of Allantoin:

-

Quantification of Rosmarinic Acid:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acidified water and acetonitrile is typically used.

-

Detection: UV detection at a wavelength of ~330 nm.

-

Standard: Use a certified rosmarinic acid standard for quantification.

-

-

Quantification of Pyrrolizidine Alkaloids by LC-MS/MS:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity for identifying and quantifying individual PAs.[3]

-

Column: A C18 column is commonly used.

-